molecular formula C8H11N5S B136378 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone CAS No. 143621-37-8

3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone

Cat. No. B136378
M. Wt: 209.27 g/mol
InChI Key: FYAKAEANAJIHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (AMPT) is a thiosemicarbazone compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in cancer treatment. AMPT is a derivative of pyridine and is synthesized through a multi-step process involving the reaction of various chemical agents.

Mechanism Of Action

3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone exerts its cytotoxic effects on cancer cells by inhibiting the enzyme ribonucleotide reductase (RR), which is essential for DNA synthesis. By inhibiting RR, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone disrupts the production of nucleotides, which are the building blocks of DNA. This disruption ultimately leads to DNA damage and cell death.

Biochemical And Physiological Effects

3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to have anti-inflammatory and antioxidant properties. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has also been shown to inhibit the replication of viruses, making it a potential candidate for antiviral therapy.

Advantages And Limitations For Lab Experiments

3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has several advantages as a research tool. It is relatively easy to synthesize and is readily available. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, there are also limitations to its use. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is toxic to both cancer and normal cells, which can make it difficult to use in experiments involving cell cultures. In addition, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research involving 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone. One area of interest is the development of new synthetic methods for 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone that are more efficient and cost-effective. Another area of interest is the identification of new targets for 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone that could enhance its efficacy in cancer treatment. Additionally, further research is needed to better understand the mechanisms of action of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone and its potential applications in other areas of medicine, such as antiviral therapy.

Synthesis Methods

The synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone involves the reaction of 3-amino-4-methylpyridine-2-carboxaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain pure 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone. The synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. Research has shown that 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has cytotoxic effects on cancer cells, particularly in breast and prostate cancer. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

CAS RN

143621-37-8

Product Name

3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

[(E)-(3-amino-4-methylpyridin-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C8H11N5S/c1-5-2-3-11-6(7(5)9)4-12-13-8(10)14/h2-4H,9H2,1H3,(H3,10,13,14)/b12-4+

InChI Key

FYAKAEANAJIHHV-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NC=C1)/C=N/NC(=S)N)N

SMILES

CC1=C(C(=NC=C1)C=NNC(=S)N)N

Canonical SMILES

CC1=C(C(=NC=C1)C=NNC(=S)N)N

synonyms

3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone
3-AMPCT

Origin of Product

United States

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